molecular formula C14H16N6O2S B13057851 N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide

Cat. No.: B13057851
M. Wt: 332.38 g/mol
InChI Key: COYMWGBRBXFYEM-UHFFFAOYSA-N
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Description

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of flow reactors can be employed to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit enzyme activity or block receptor signaling, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide is unique due to its specific combination of triazole and pyridazine rings, which confer distinct biological activities and potential therapeutic applications. Its structural features allow for versatile interactions with various biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H16N6O2S

Molecular Weight

332.38 g/mol

IUPAC Name

N-[5-(8-amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl]methanesulfonamide

InChI

InChI=1S/C14H16N6O2S/c1-8-4-5-10(6-12(8)19-23(3,21)22)13-7-11(15)14-17-16-9(2)20(14)18-13/h4-7,19H,15H2,1-3H3

InChI Key

COYMWGBRBXFYEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(=C2)N)C)NS(=O)(=O)C

Origin of Product

United States

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